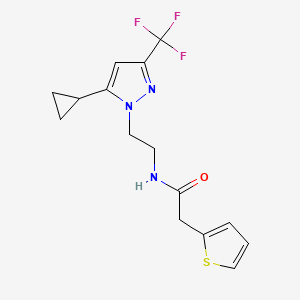
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound with potential applications in various scientific domains due to its unique structural characteristics. It combines elements like cyclopropyl, trifluoromethyl, pyrazole, and thiophene, each contributing to its overall reactivity and utility.
Wissenschaftliche Forschungsanwendungen
In Chemistry
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is used as a building block for more complex molecules in organic synthesis. Its functional groups make it a versatile intermediate.
In Biology and Medicine
Biological Studies: : Can be used as a probe to study the activity of particular biological pathways.
In Industry
Material Science: : Potential use in the development of new materials with unique properties.
Agrochemicals: : Possible applications as an active ingredient in pesticides or herbicides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis involving the formation of intermediate compounds. One common route involves the synthesis of the pyrazole ring followed by subsequent functionalization:
Step 1: : Synthesis of the pyrazole ring starting from cyclopropyl hydrazine and 1,1,1-trifluoro-2,3-diketone under acidic conditions.
Step 2: : Alkylation of the pyrazole ring with 2-bromoethyl acetate to introduce the ethyl acetate moiety.
Step 3: : Coupling the thiophene moiety via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide could be optimized using continuous flow chemistry techniques to ensure higher yields, reduced reaction times, and improved safety profiles.
Analyse Chemischer Reaktionen
Types of Reactions
This compound is capable of undergoing several types of chemical reactions:
Oxidation: : Reaction with oxidizing agents may yield different functionalized derivatives.
Reduction: : This reaction type can be achieved with hydrogenation catalysts to alter functional groups.
Substitution: : Nucleophilic substitution reactions can occur at the pyrazole or thiophene moieties.
Common Reagents and Conditions
Oxidation: : Sodium periodate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.
Substitution: : Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: : May produce ketones, carboxylic acids, or alcohols depending on the conditions.
Reduction: : Saturated or reduced analogs of the original compound.
Substitution: : Various substituted pyrazoles or thiophenes, depending on the reagents used.
Wirkmechanismus
The mechanism by which this compound exerts its effects is based on its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and trifluoromethyl groups can enhance binding affinity and selectivity, while the pyrazole and thiophene rings can participate in various biochemical interactions, influencing the compound's activity and stability.
Vergleich Mit ähnlichen Verbindungen
Unique Aspects
Cyclopropyl Group: : Provides rigidity and enhances binding affinity.
Trifluoromethyl Group: : Increases lipophilicity and metabolic stability.
Pyrazole Ring: : Offers a scaffold for various biological activities.
Thiophene Ring: : Adds to the compound’s aromatic character and can influence electronic properties.
Similar Compounds
N-(2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide: : Similar structure but with a methyl group instead of a cyclopropyl group.
N-(2-(5-cyclopropyl-3-(methyl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide: : Similar structure but with a methyl group instead of a trifluoromethyl group.
This is a comprehensive overview of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, its synthesis, reactions, applications, mechanism, and comparisons. The rich functionality of this compound makes it a promising candidate for various scientific pursuits.
Eigenschaften
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3OS/c16-15(17,18)13-9-12(10-3-4-10)21(20-13)6-5-19-14(22)8-11-2-1-7-23-11/h1-2,7,9-10H,3-6,8H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXOPIRTWCUKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CC3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
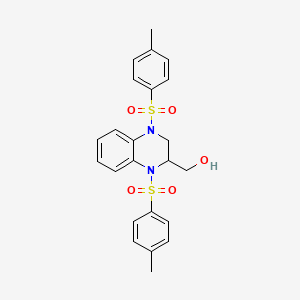
![2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2675929.png)
![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2675930.png)
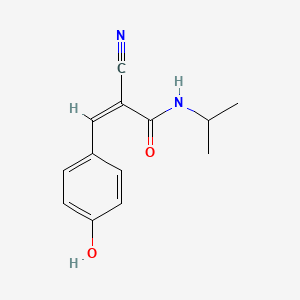
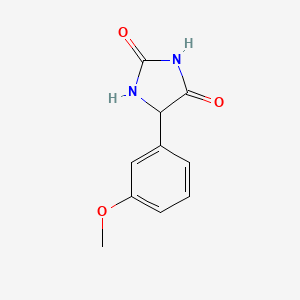
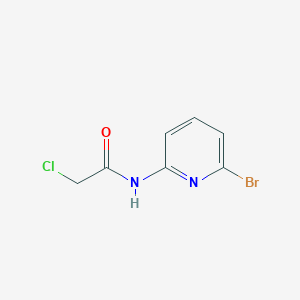
![5-Methoxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one](/img/structure/B2675934.png)
methylidene}amino 3,4-dichlorobenzoate](/img/structure/B2675937.png)
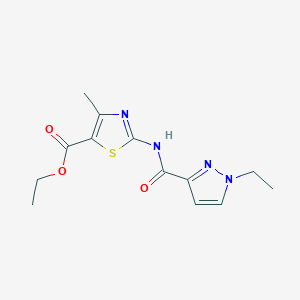
![n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2675942.png)
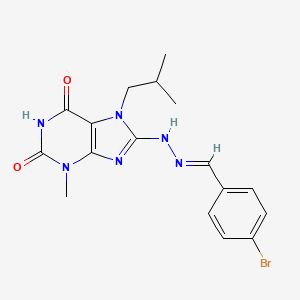
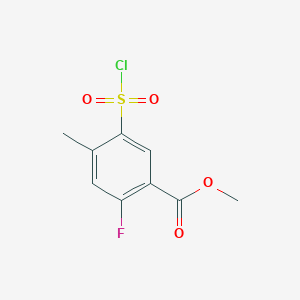
![ethyl 1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2675945.png)
![2-(3-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2675946.png)
